molecular formula C28H32N4O2 B1165765 (2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine

Cat. No.: B1165765
M. Wt: 488.64
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine is a complex organic compound that features both azido and tritylsulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (2R)-2-bromo-3-tritylsulfanylpropanoic acid and sodium azide.

    Azidation Reaction: The (2R)-2-bromo-3-tritylsulfanylpropanoic acid is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azido group, forming (2R)-2-azido-3-tritylsulfanylpropanoic acid.

    Amine Addition: The resulting (2R)-2-azido-3-tritylsulfanylpropanoic acid is then reacted with cyclohexanamine under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine can undergo various types of chemical reactions:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tritylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the tritylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as thiols or amines, polar aprotic solvents.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: (2R)-2-amino-3-tritylsulfanylpropanoic acid;cyclohexanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Materials Science: Its functional groups can be used to modify surfaces or create novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine depends on its application. For instance, in medicinal chemistry, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The tritylsulfanyl group can act as a protecting group for thiols, which can be selectively removed under specific conditions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-azido-3-mercaptopropanoic acid: Lacks the trityl protecting group.

    (2R)-2-bromo-3-tritylsulfanylpropanoic acid: Contains a bromo group instead of an azido group.

    (2R)-2-azido-3-tritylsulfanylbutanoic acid: Has an additional carbon in the backbone.

Uniqueness

(2R)-2-azido-3-tritylsulfanylpropanoic acid;cyclohexanamine is unique due to the combination of the azido and tritylsulfanyl groups, which provide distinct reactivity and protection strategies in synthetic chemistry. The presence of cyclohexanamine further adds to its versatility, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

488.64

Synonyms

cyclohexanaminium (R)-2-azido-3-(tritylthio)propanoate; N3-Cys(Trt)-OH

Origin of Product

United States

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